molecular formula C11H16ClN3S B12231590 1-isopropyl-N-(2-thienylmethyl)-1H-pyrazol-5-amine

1-isopropyl-N-(2-thienylmethyl)-1H-pyrazol-5-amine

Cat. No.: B12231590
M. Wt: 257.78 g/mol
InChI Key: JPEIIMILVKUCFI-UHFFFAOYSA-N
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Description

1-isopropyl-N-(2-thienylmethyl)-1H-pyrazol-5-amine is a chemical compound with a molecular formula of C11H15N3S This compound is characterized by the presence of a pyrazole ring substituted with an isopropyl group and a thienylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-isopropyl-N-(2-thienylmethyl)-1H-pyrazol-5-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-isopropyl-1H-pyrazol-5-amine with 2-thienylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-isopropyl-N-(2-thienylmethyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thienylmethyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in DMF or potassium carbonate in THF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-isopropyl-N-(2-thienylmethyl)-1H-pyrazol-5-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-isopropyl-N-(2-thienylmethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-isopropyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine
  • Thieno[3,2-d]pyrimidine derivatives
  • Thieno[3,4-b]pyridine derivatives

Uniqueness

1-isopropyl-N-(2-thienylmethyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H16ClN3S

Molecular Weight

257.78 g/mol

IUPAC Name

2-propan-2-yl-N-(thiophen-2-ylmethyl)pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C11H15N3S.ClH/c1-9(2)14-11(5-6-13-14)12-8-10-4-3-7-15-10;/h3-7,9,12H,8H2,1-2H3;1H

InChI Key

JPEIIMILVKUCFI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)NCC2=CC=CS2.Cl

Origin of Product

United States

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